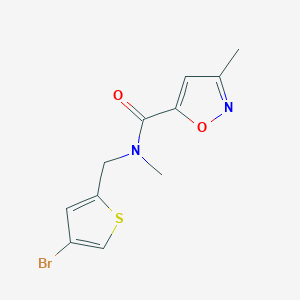

n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide

Description

N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylisoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a carboxamide group and a 4-bromothiophene-methyl moiety. The compound’s structure combines aromaticity, halogen substitution (bromine), and polar functional groups, making it a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H11BrN2O2S |

|---|---|

Molecular Weight |

315.19 g/mol |

IUPAC Name |

N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C11H11BrN2O2S/c1-7-3-10(16-13-7)11(15)14(2)5-9-4-8(12)6-17-9/h3-4,6H,5H2,1-2H3 |

InChI Key |

PGUBTTWCEFXLTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(C)CC2=CC(=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide typically involves the following steps:

Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is synthesized through bromination of thiophene using bromine in the presence of a catalyst.

Coupling Reaction: The bromothiophene intermediate is then coupled with an isoxazole derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like toluene or dimethylformamide.

Amidation: The final step involves the amidation of the coupled product with a suitable amine, such as dimethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from room temperature to 80°C.

Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; temperatures ranging from 0°C to room temperature.

Substitution: Sodium methoxide, potassium tert-butoxide; solvents like dimethyl sulfoxide or ethanol; temperatures ranging from 0°C to 50°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, in the context of its anticancer properties, the compound may inhibit the activity of certain kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylisoxazole-5-carboxamide, we compare it with structurally related compounds from the literature. Key structural analogs include derivatives with variations in heterocyclic rings, halogenation patterns, and substituent groups.

Table 1: Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Unique Features | Biological Activity/Applications |

|---|---|---|---|---|

| This compound | Isoxazole | - 4-Bromothiophene-methyl - N,3-dimethyl carboxamide |

Bromine enhances lipophilicity; thiophene improves π-π stacking. | Hypothesized antimicrobial/anticancer activity (based on analogs) . |

| N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxamide () | Isoxazole | - 4-Bromo-3-methylphenyl - 5-methyl |

Bromophenyl group increases steric bulk; lacks thiophene. | Antimicrobial activity reported . |

| N-(4-(Thiophen-3-yl)benzyl)-5-methylisoxazole-3-carboxamide () | Isoxazole | - Thiophen-3-yl-benzyl - 5-methyl |

Thiophene-benzyl linkage enhances selectivity for kinase targets. | High kinase selectivity . |

| N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide () | Isoxazole | - Cyano-thiophene - Ethyl/methyl groups |

Cyano group introduces polarity; thiophene enhances stability. | Broad-spectrum bioactivity (antimicrobial, antiviral) . |

| N-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide () | Thiadiazole | - 4-Bromophenyl - Benzodioxole |

Thiadiazole ring improves electronic properties. | Used in high-throughput phasing studies . |

Key Comparative Insights

Role of Halogenation :

- Bromine substitution (e.g., in the target compound and ) enhances lipophilicity and binding to hydrophobic pockets in enzymes or receptors. However, the 4-bromothiophene group in the target compound may offer better π-π stacking compared to bromophenyl analogs .

- Chlorine in analogs like N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide () shows similar electronic effects but lower steric demand than bromine .

Heterocyclic Core Variations :

- Isoxazole vs. Thiadiazole: Isoxazole derivatives (e.g., the target compound) generally exhibit higher metabolic stability than thiadiazole-based analogs (), which are more prone to ring-opening reactions .

- Thiophene vs. Furan/Pyridine: Thiophene-containing compounds (target compound, ) demonstrate superior electronic conductivity and binding affinity compared to furan or pyridine analogs .

Functional Group Impact :

- Carboxamide Group: The carboxamide moiety in the target compound and its analogs (e.g., ) facilitates hydrogen bonding with biological targets, enhancing potency .

- Methyl Substitutions: N,3-dimethylation in the target compound may reduce metabolic degradation compared to unmethylated analogs (e.g., ) .

Biological Activity

The compound n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide, also known by its IUPAC name, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H12BrN3O2S

- Molecular Weight : 328.20 g/mol

- CAS Number : 1245649-81-3

The biological activity of this compound is primarily linked to its ability to inhibit specific protein interactions involved in cancer progression. Notably, it targets bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene transcription related to oncogenesis.

Key Findings:

- BRD4 Inhibition : Research indicates that derivatives of isoxazole, including this compound, act as potent inhibitors of BRD4. In vitro studies have shown that compounds with similar structures can significantly reduce the proliferation of colorectal cancer cells (IC50 = 162 nM) by interfering with the c-MYC signaling pathway, which is critical for cancer cell survival and proliferation .

- Antitumor Activity : In vivo studies using mouse models demonstrated that this compound effectively inhibits tumor growth, achieving a tumor suppression rate of approximately 56.1% in CT26 tumor models . This suggests a promising therapeutic application in cancer treatment.

Study 1: Anticancer Activity

In a study investigating the efficacy of various isoxazole derivatives against colorectal cancer, this compound was found to exhibit significant antiproliferative effects. The study utilized HCT116 colorectal cancer cell lines and reported a substantial decrease in cell viability upon treatment with the compound .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 162 | BRD4 inhibition |

| Other Derivatives | Varies | Various mechanisms |

Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to BRD4's bromodomains. These studies suggest that the compound binds effectively within the hydrophobic pocket of BRD4, enhancing its inhibitory activity .

Research Findings

Recent publications highlight the potential of this compound as a candidate for further development as an anticancer agent. The following findings summarize its biological activity:

- Protein Binding Affinity : The compound demonstrates a strong binding affinity to BRD4, which is crucial for its inhibitory effects on cancer cell proliferation.

- Regulation of Apoptosis : It has been observed that treatment with this compound leads to modulation of apoptosis pathways, indicating its potential role in promoting cancer cell death.

- In Vivo Efficacy : Animal studies support its effectiveness in reducing tumor size and improving survival rates in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.